molecular formula C8H3F6I B8759074 4-Iodo-1,2-bis(trifluoromethyl)benzene

4-Iodo-1,2-bis(trifluoromethyl)benzene

Cat. No.: B8759074
M. Wt: 340.00 g/mol
InChI Key: PBSJMNMWFPIFEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-1,2-bis(trifluoromethyl)benzene is a halogenated aromatic compound featuring two trifluoromethyl (-CF₃) groups at the 1,2-positions and an iodine atom at the 4-position. The -CF₃ groups impart strong electron-withdrawing effects, enhancing the compound's stability and resistance to electrophilic substitution.

Properties

Molecular Formula

C8H3F6I

Molecular Weight

340.00 g/mol

IUPAC Name

4-iodo-1,2-bis(trifluoromethyl)benzene

InChI

InChI=1S/C8H3F6I/c9-7(10,11)5-2-1-4(15)3-6(5)8(12,13)14/h1-3H

InChI Key

PBSJMNMWFPIFEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

The 4-position substituent (iodine, bromine, chlorine, or nitro) and the presence of -CF₃ groups distinguish these analogs (Table 1).

Table 1: Structural Comparison of 4-Substituted-1,2-bis(trifluoromethyl)benzenes

Compound Name 4-Substituent Molecular Weight (g/mol) Key Properties
4-Iodo-1,2-bis(trifluoromethyl)benzene I 356.01* High polarizability; reactive leaving group
4-Bromo-1,2-bis(trifluoromethyl)benzene Br 309.00* Moderate reactivity; used in synthesis
4-Chloro-1,2-bis(trifluoromethyl)benzene Cl 264.56* Electron-withdrawing; smaller atomic size
4-Nitro-1,2-bis(trifluoromethyl)benzene NO₂ 259.11 Strong electron-withdrawing; higher acidity

*Calculated based on molecular formulas from .

  • Electronic Effects: The nitro group (NO₂) in 4-nitro derivatives exerts a stronger electron-withdrawing effect than halogens, increasing ring deactivation and directing reactivity .
  • Steric Effects : Iodine’s larger atomic radius compared to Br or Cl may hinder certain reactions but enhance leaving-group ability in nucleophilic substitutions .

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